molecular formula C11H14N2OS2 B6133143 6-ethyl-3-isopropyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one

6-ethyl-3-isopropyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B6133143
M. Wt: 254.4 g/mol
InChI Key: DPZAZYMIWNCEAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-ethyl-3-isopropyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one, also known as EITP, is a heterocyclic compound that has gained attention in scientific research for its potential therapeutic applications. EITP is a thienopyrimidine derivative that possesses a sulfur atom and a nitrogen atom in its structure. In

Mechanism of Action

The mechanism of action of 6-ethyl-3-isopropyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes involved in inflammation and cancer growth. 6-ethyl-3-isopropyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer growth. 6-ethyl-3-isopropyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is upregulated in cancer cells and promotes cancer growth.
Biochemical and Physiological Effects:
6-ethyl-3-isopropyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS), which are molecules that can damage cells and contribute to inflammation and cancer growth. 6-ethyl-3-isopropyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one also inhibits the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Additionally, 6-ethyl-3-isopropyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for preventing cancer growth.

Advantages and Limitations for Lab Experiments

One advantage of using 6-ethyl-3-isopropyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its relatively low toxicity compared to other anti-cancer compounds. 6-ethyl-3-isopropyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one has also been found to have good solubility in water, which makes it easier to administer in experiments. However, one limitation of using 6-ethyl-3-isopropyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its relatively low potency compared to other anti-cancer compounds. Further studies are needed to determine the optimal dosage and treatment duration for 6-ethyl-3-isopropyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one.

Future Directions

There are several future directions for the study of 6-ethyl-3-isopropyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one. One direction is to investigate its potential use in combination with other anti-cancer compounds to enhance its efficacy. Another direction is to study its effects on different types of cancer cells and in different animal models. Additionally, further studies are needed to determine the optimal dosage and treatment duration for 6-ethyl-3-isopropyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one in humans. Overall, 6-ethyl-3-isopropyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one shows promise as a potential therapeutic agent for the treatment of cancer and other diseases, and further research is warranted to fully explore its potential.

Synthesis Methods

The synthesis of 6-ethyl-3-isopropyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one involves the reaction of 2-amino-4-ethyl-5-isopropylthiophene-3-carboxylic acid with carbon disulfide, followed by cyclization with ammonium carbonate. This reaction yields 6-ethyl-3-isopropyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one as a yellow solid with a melting point of 214-216°C.

Scientific Research Applications

6-ethyl-3-isopropyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess anti-inflammatory, antioxidant, and anti-tumor properties. 6-ethyl-3-isopropyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one has also been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. Additionally, 6-ethyl-3-isopropyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

6-ethyl-3-propan-2-yl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS2/c1-4-7-5-8-9(16-7)12-11(15)13(6(2)3)10(8)14/h5-6H,4H2,1-3H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZAZYMIWNCEAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)NC(=S)N(C2=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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